An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1,8-naphthalic Anhydride
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-1,8-naphthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-1,8-naphthalic anhydride, a halogenated derivative of 1,8-naphthalic anhydride, serves as a pivotal building block in the synthesis of a wide array of functional organic molecules. Its unique electronic and structural characteristics make it a valuable precursor in the development of fluorescent dyes, chemosensors, and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-1,8-naphthalic anhydride, complete with experimental protocols and logical workflows to aid researchers in its application.
Core Physicochemical Properties
The fundamental physicochemical properties of 3-Bromo-1,8-naphthalic anhydride are summarized in the tables below. These parameters are critical for understanding the compound's behavior in various chemical and biological systems.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₅BrO₃ | [1] |
| Molecular Weight | 277.07 g/mol | [1] |
| Appearance | White or slightly yellow crystalline solid | [1] |
| Melting Point | 244-246 °C | [1] |
| Boiling Point | 468.9 ± 28.0 °C (Predicted) | |
| Density | 1.812 ± 0.06 g/cm³ (Predicted) |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Dichloromethane | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Methanol | Slightly Soluble |
Spectral Data
Spectroscopic data is essential for the structural elucidation and characterization of 3-Bromo-1,8-naphthalic anhydride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) consistent with the substituted naphthalene ring system.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the anhydride group (typically in the range of δ 160-180 ppm) and the aromatic carbons. The carbon attached to the bromine atom will exhibit a characteristic chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Bromo-1,8-naphthalic anhydride is characterized by strong absorption bands corresponding to the carbonyl groups of the anhydride functionality.
| Wavenumber (cm⁻¹) | Assignment |
| ~1770-1740 | C=O symmetric stretching |
| ~1730-1700 | C=O asymmetric stretching |
| ~1600-1450 | C=C aromatic ring stretching |
| ~1300-1200 | C-O-C stretching |
| ~800-600 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum of 3-Bromo-1,8-naphthalic anhydride will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Interpretation |
| 276/278 | Molecular ion peak [M]⁺ |
| 196 | Loss of Br |
| 152 | Loss of Br and CO₂ |
| 124 | Loss of Br, CO₂, and CO |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are intended as a guide and may require optimization based on available laboratory equipment and specific research needs.
Melting Point Determination
Objective: To determine the melting point range of 3-Bromo-1,8-naphthalic anhydride.
Methodology:
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Sample Preparation: A small amount of finely powdered, dry 3-Bromo-1,8-naphthalic anhydride is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus (e.g., Thiele tube or a digital melting point apparatus) is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially.
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As the temperature approaches the expected melting point (approximately 20 °C below), the heating rate is reduced to 1-2 °C per minute to ensure accurate determination.
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The temperature at which the first liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.
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Result: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5-2 °C).
Solubility Determination
Objective: To qualitatively assess the solubility of 3-Bromo-1,8-naphthalic anhydride in various organic solvents.
Methodology:
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Sample and Solvent Preparation: Approximately 10 mg of 3-Bromo-1,8-naphthalic anhydride is weighed into a series of small test tubes. To each test tube, 1 mL of a different solvent (e.g., ethanol, methanol, DMSO, DMF, chloroform, acetone, toluene) is added.
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Procedure:
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Each test tube is vortexed or shaken vigorously for 1-2 minutes at room temperature.
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The mixture is then allowed to stand and visually inspected for the presence of undissolved solid.
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Classification:
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Soluble: No undissolved solid is visible.
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Slightly Soluble: A small amount of undissolved solid remains.
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Insoluble: The majority of the solid remains undissolved.
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Synthetic Workflow and Logical Relationships
3-Bromo-1,8-naphthalic anhydride is a versatile starting material for the synthesis of various naphthalimide derivatives, which are of significant interest due to their fluorescent properties. A typical synthetic workflow is illustrated below.
